molecular formula C9H5ClIN B2411783 3-Chloro-4-iodoisoquinoline CAS No. 2375269-97-7

3-Chloro-4-iodoisoquinoline

Cat. No.: B2411783
CAS No.: 2375269-97-7
M. Wt: 289.5
InChI Key: YREJHIYXRPJGHG-UHFFFAOYSA-N
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Description

3-Chloro-4-iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both chlorine and iodine atoms in the 3 and 4 positions, respectively, makes this compound particularly interesting for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodoisoquinoline typically involves halogenation reactions. One common method is the sequential halogenation of isoquinoline. Initially, isoquinoline is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. Subsequently, the chlorinated isoquinoline undergoes iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate to introduce the iodine atom at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

3-Chloro-4-iodoisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. For example, the compound may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions like hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and binding characteristics. This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

3-chloro-4-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREJHIYXRPJGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375269-97-7
Record name 3-chloro-4-iodoisoquinoline
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